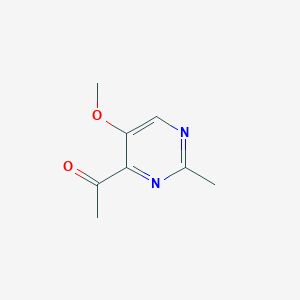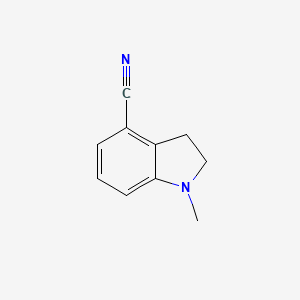![molecular formula C8H6F2N2 B11917630 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a methyl group at the 3rd position on the imidazo[1,5-A]pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove fluorine atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-fluorinated or reduced imidazo[1,5-A]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-A]pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Due to its unique electronic properties, it is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The compound may also participate in electron transfer processes, influencing biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Difluoro-3-methylimidazo[1,2-A]pyridine
- 6,8-Difluoro-3-methylimidazo[4,5-B]pyridine
- 6,8-Difluoro-3-methylimidazo[1,5-C]pyridine
Uniqueness
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and ring structure. The position of the fluorine atoms and the methyl group significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,5-A]pyridine derivatives, this compound may exhibit distinct electronic properties and binding interactions, making it valuable for targeted applications in drug design and material science.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
6,8-difluoro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
Clé InChI |
RBIGXIRLGDBFFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2N1C=C(C=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)





![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)


![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


